2-(2,2,2-Trifluoroethoxy)ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,2,2-Trifluoroethoxy)ethanol involves the use of Lewis acid catalysts such as scandium trifluoromethanesulfonate for acylation reactions, which is highly effective for primary alcohols and even sterically-hindered secondary or tertiary alcohols . Additionally, the ethanolysis of perfluoro-(2-methyl-2H-azirine) results in the formation of ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate, indicating the reactivity of ethanol with perfluorinated azirines .
Molecular Structure Analysis
The molecular conformation and intermolecular hydrogen bonding of 2-(2,2,2-Trifluoroethoxy)ethanol have been studied using neutron diffraction, molecular dynamics, and ab initio quantum chemical methods . The structure of related trifluoromethylated alcohols has been confirmed by single crystal X-ray analyses, revealing the presence of intermolecular hydrogen bonding10.
Chemical Reactions Analysis
The compound's reactivity has been explored in various contexts. For instance, the coordination chemistry of mercury-containing anticrowns with ethanol demonstrates the ability of ethanol to form complexes with mercury compounds . Moreover, the use of bis(2-methoxyethyl)aminosulfur trifluoride as a deoxofluorinating agent indicates the potential for transforming alcohols into alkyl fluorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol and its mixtures have been extensively studied. The peculiar behavior of its aqueous solutions, such as a structural transition at a specific mole fraction, has been observed and is significantly different from nonsubstituted ethanol . The role of the hydrophobic terminal in the hydrogen bond network of aqueous mixtures of the compound has been investigated, showing that the -CF3 substitution changes the orientation and hydrogen-bonding site of water molecules . Additionally, the liquid-liquid equilibrium for mixtures involving the compound has been characterized, providing insights into the intermolecular interactions and phase behavior .
Relevant Case Studies
Case studies in the provided papers include the investigation of liquid mixtures involving hydrogenated and fluorinated chains, which display complex behavior due to the balance between weak dispersion forces and preferential hydrogen bonding . Another case study involves the peculiarities of aqueous solutions of the compound, which show transition-like behavior at low solute contents . These studies are relevant as they provide a deeper understanding of the compound's behavior in different environments and its interactions with other molecules.
Scientific Research Applications
1. Use as a Specialized Solvent in Organic Chemistry
- Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol, also known as Trifluoroethanol, is used as a specialized solvent in organic chemistry .
2. Synthesis and Evaluation of Antiplasmodial Activity
- Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol has been used in the synthesis of chalcones to evaluate their antiplasmodial activity against Plasmodium falciparum .
- Methods of Application : A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
- Results or Outcomes : Chalcones with 2,2,2-trifluoroethoxy groups substituted on the o-position of the 1-phenyl ring displayed enhanced antiplasmodial activity. Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .
3. Oxidation of Sulfur Compounds
- Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol, also known as Trifluoroethanol, is used in the oxidation of sulfur compounds .
- Methods of Application : Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in 2-(2,2,2-Trifluoroethoxy)ethanol .
- Results or Outcomes : The use of Trifluoroethanol as a solvent can enhance the efficiency of the oxidation process of sulfur compounds .
4. Protein Denaturation
- Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol can be used as a protein denaturant .
- Methods of Application : In biochemistry, it is often necessary to denature proteins, or cause them to lose their native structure. This is typically done by adding a denaturing agent, such as 2-(2,2,2-Trifluoroethoxy)ethanol .
- Results or Outcomes : The use of Trifluoroethanol as a denaturing agent can help researchers study the properties of proteins in their denatured state .
5. NMR Solvent
- Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol can be used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy .
- Methods of Application : In NMR spectroscopy, it is often necessary to dissolve the sample in a suitable solvent. 2-(2,2,2-Trifluoroethoxy)ethanol, due to its unique properties, can be used as such a solvent .
- Results or Outcomes : The use of 2-(2,2,2-Trifluoroethoxy)ethanol as an NMR solvent can help researchers obtain clear and accurate NMR spectra .
6. HPLC and LC-MS Solvent
- Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol can be used as a solvent in High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
- Methods of Application : In HPLC and LC-MS, the sample is often dissolved in a suitable solvent. 2-(2,2,2-Trifluoroethoxy)ethanol, due to its unique properties, can be used as such a solvent .
- Results or Outcomes : The use of 2-(2,2,2-Trifluoroethoxy)ethanol as an HPLC and LC-MS solvent can help researchers obtain accurate chromatograms and mass spectra .
Safety And Hazards
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLSBRWIWIOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292336 | |
Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)ethanol | |
CAS RN |
2358-54-5 | |
Record name | 2358-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2,2-trifluoroethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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